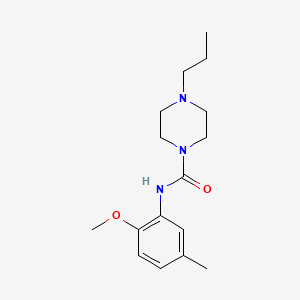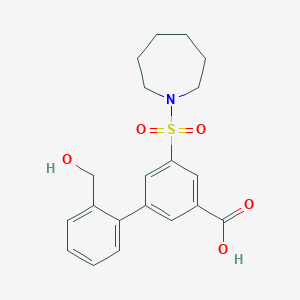
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention among researchers due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it has been shown to bind to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase dopamine release in the brain. Physiologically, it has been shown to produce analgesic and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential therapeutic effects for various conditions. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound.
未来方向
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to investigate its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. Finally, studies should be conducted to investigate the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. Its relatively simple synthesis method and potential therapeutic effects make it an attractive candidate for further research. However, caution must be taken when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action and potential side effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylpiperazine with propylamine and then acylation with chloroformic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is relatively simple and can be achieved through standard laboratory procedures.
科学研究应用
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent for various conditions. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and anxiolytic agent.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)